molecular formula C6H2Cl3F2N B13140148 2,3,5-Trichloro-6-(difluoromethyl)pyridine

2,3,5-Trichloro-6-(difluoromethyl)pyridine

Cat. No.: B13140148
M. Wt: 232.4 g/mol
InChI Key: RDPHKLNZZASYNW-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-(difluoromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6HCl3F2N. This compound is characterized by the presence of three chlorine atoms and a difluoromethyl group attached to a pyridine ring. It is widely used in the field of agrochemistry as an intermediate in the synthesis of various agrochemicals, especially herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .

Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are used in the synthesis of agrochemicals and pharmaceuticals .

Scientific Research Applications

2,3,5-Trichloro-6-(difluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents, such as chlorine and fluorine, imparts unique chemical properties to the compound, making it effective in inhibiting specific biological pathways in plants. This inhibition leads to the disruption of essential processes in weeds, thereby protecting crops .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H2Cl3F2N

Molecular Weight

232.4 g/mol

IUPAC Name

2,3,5-trichloro-6-(difluoromethyl)pyridine

InChI

InChI=1S/C6H2Cl3F2N/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1,6H

InChI Key

RDPHKLNZZASYNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C(F)F)Cl

Origin of Product

United States

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